

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxa-6-azaspiro[3.3]heptane

Cat. No.: B186009

[Get Quote](#)

Introduction

2-Oxa-6-azaspiro[3.3]heptane is a saturated heterocyclic organic compound featuring a unique spirocyclic system where an oxetane and an azetidine ring are joined by a single common carbon atom.^{[1][2]} This rigid, three-dimensional structure has garnered significant interest in medicinal chemistry and drug discovery.^{[3][4]} It is often employed as a bioisostere—a structural surrogate—for more common motifs like morpholine and piperazine.^{[3][5]} The incorporation of the **2-oxa-6-azaspiro[3.3]heptane** scaffold can lead to improved physicochemical properties in drug candidates, such as reduced lipophilicity and enhanced metabolic stability, which are crucial for developing effective and safe pharmaceuticals.^{[2][5]} This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its application in drug development workflows.

Physicochemical Properties

The physicochemical properties of **2-Oxa-6-azaspiro[3.3]heptane** have been determined through various experimental and computational methods. These properties are essential for its application in organic synthesis and drug design. The data is summarized in the table below for clarity and ease of comparison.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO	[6][7][8]
Molecular Weight	99.13 g/mol	[7][9]
Appearance	Colorless to light yellow liquid	[10]
Boiling Point	165.7–188 °C at 760 mmHg	[6][10]
Melting Point	approx. -15 °C	[10]
Density	1.038–1.12 g/cm ³	[1][6][10]
pKa (Predicted)	9.73 ± 0.20	[1][6]
LogP	-0.7 to -0.065	[6][7][9]
Vapor Pressure	1.85 mmHg at 25°C	[1][6]
Flash Point	51.2 °C	[6][8]
Refractive Index	1.4750 to 1.513	[1][6]
Solubility	Soluble in water, alcohol, and other organic solvents.	[10]
Topological Polar Surface Area (TPSA)	21.26 Å ²	[7]

Experimental Protocols: Synthesis

The synthesis of **2-Oxa-6-azaspiro[3.3]heptane** has evolved to improve scalability, stability, and yield. The free base can be challenging to handle, thus it is often isolated as a more stable salt, such as an oxalate, hydrochloride, or sulfonate salt.[3][11]

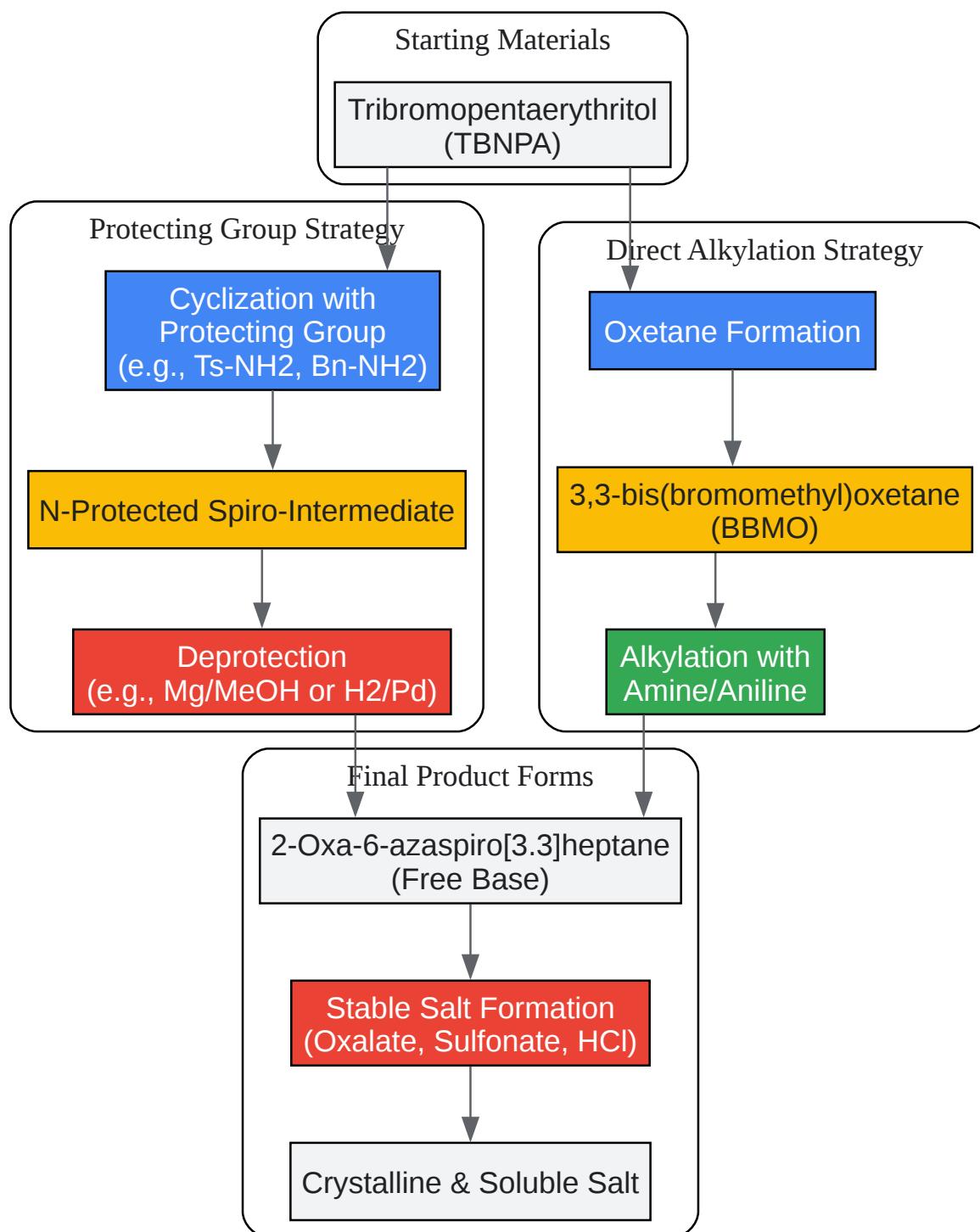
This route was one of the earliest methods developed for producing the scaffold.[3]

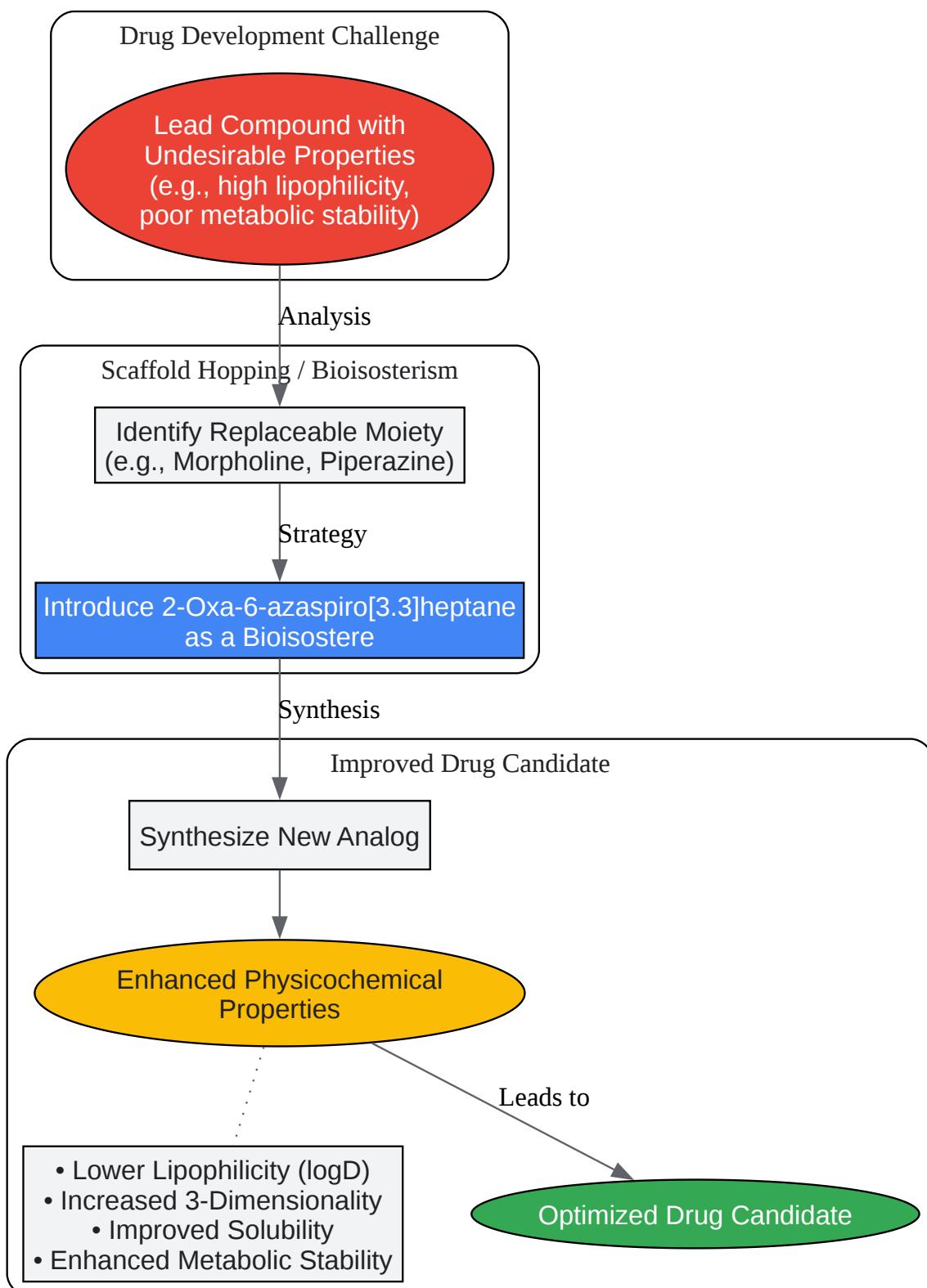
- Step 1: Cyclization to form the N-tosylated spiro compound. Tribromopentaerythritol is reacted with p-toluenesulfonamide under basic conditions to yield 6-[(4-Methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane.[3][12]

- Step 2: Deprotection of the tosyl group. The N-tosylated intermediate is treated with magnesium turnings in methanol, and the mixture is sonicated for approximately one hour at room temperature.[3]
- Step 3: Isolation as Oxalate Salt. Following the deprotection, a sluggish filtration is required to remove the magnesium salts. The filtrate, containing the free base of **2-oxa-6-azaspiro[3.3]heptane**, is then treated with oxalic acid to precipitate the more stable hemioxalate salt.[3] While effective on a small scale, this method faces challenges with scalability, particularly during the filtration step, leading to reduced yields on larger scales.[3]

To overcome the scalability issues of the tosyl-based method, a more operable process using a benzyl protecting group was developed.[3]

- Step 1: Formation of N-benzyl-**2-oxa-6-azaspiro[3.3]heptane**. The synthesis begins with a suitable precursor to form the N-benzylated spirocycle.
- Step 2: Debenzylation via Hydrogenolysis. The deprotection of the benzyl group is performed using palladium on activated carbon (10% Pd) under a hydrogen atmosphere (5 bar) in methanol, with a catalytic amount of acetic acid. The reaction is stirred for approximately 16 hours.[11]
- Step 3: Isolation. After the reaction is complete, the catalyst is removed by filtration. The resulting filtrate contains **2-oxa-6-azaspiro[3.3]heptane**, which can then be converted into a desired salt for improved stability and handling. For instance, adding a sulfonic acid can yield a crystalline, non-hygroscopic, and more soluble product compared to the oxalate salt.[3][11]


A more recent, low-cost, and scalable route has been developed for producing derivatives of the scaffold, which avoids the need for protecting groups. This is exemplified by the synthesis of 6-(2-fluoro-4-nitrophenyl)-**2-oxa-6-azaspiro[3.3]heptane**, a key intermediate for the tuberculosis drug candidate TBI-223.[13][14]


- Step 1: Preparation of the Alkylating Agent. The process starts with tribromoneopentyl alcohol (TBNPA), a commercial flame retardant. TBNPA is treated with sodium hydroxide under Schotten-Baumann conditions to form the oxetane ring, yielding 3,3-bis(bromomethyl)oxetane (BBMO) after distillation.[13][14]

- Step 2: Azetidine Ring Formation. The key step involves the direct alkylation of an aniline, such as 2-fluoro-4-nitroaniline, with BBMO. The reaction is facilitated by a base like sodium hydroxide in a solvent such as sulfolane at 80°C. This one-step process forms both C-N bonds of the azetidine ring, providing the final product in high yield and purity.[13][14]

Visualization of Synthesis and Application

The following diagrams, generated using the DOT language, illustrate the generalized synthesis workflow and the logical application of **2-Oxa-6-azaspiro[3.3]heptane** in drug discovery.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | Benchchem [benchchem.com]
- 3. thieme.de [thieme.de]
- 4. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. 2-oxa-6-azaspiro[3.3]heptane | 174-78-7 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186009#physicochemical-properties-of-2-oxa-6-azaspiro-3-3-heptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com